Obestatin (human)
Description
Obestatin is a 23-amino acid peptide derived from the post-translational processing of preproghrelin, the same precursor that generates the orexigenic hormone ghrelin . It is characterized by a C-terminal amidation, a modification critical for its bioactivity . Initially identified in 2005, obestatin was proposed to counteract ghrelin’s appetite-stimulating effects, but subsequent studies revealed broader roles in regulating cell proliferation, metabolic homeostasis, and tissue protection . Structurally, human obestatin adopts α-helical conformations in membrane-like environments, particularly in the C-terminal region, which stabilizes its interaction with cellular receptors such as GPR39 .
Obestatin’s physiological effects include promoting pancreatic β-cell survival, enhancing skeletal muscle regeneration, and modulating lipid metabolism . However, its role in appetite regulation remains controversial, with conflicting findings in human and animal studies .
Properties
IUPAC Name |
4-[[1-[[2-[[1-[[6-amino-1-[[1-[[1-[[2-[[1-[[5-amino-1-[[1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[5-amino-1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[2-[[1-[2-[[4-amino-2-[(2-amino-3-phenylpropanoyl)amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C116H176N32O33/c1-13-61(10)95(146-91(158)53-127-113(178)93(59(6)7)147-110(175)81(50-92(159)160)141-108(173)78(46-65-25-18-15-19-26-65)142-112(177)84-28-22-42-148(84)116(181)63(12)130-105(170)80(49-89(123)156)137-98(163)69(118)45-64-23-16-14-17-24-64)115(180)134-70(27-20-21-41-117)101(166)138-76(44-58(4)5)106(171)143-82(54-149)99(164)126-52-90(157)145-94(60(8)9)114(179)135-74(36-40-88(122)155)104(169)139-77(47-66-29-31-68(151)32-30-66)107(172)132-72(34-38-86(120)153)102(167)131-73(35-39-87(121)154)103(168)140-79(48-67-51-125-56-128-67)109(174)144-83(55-150)111(176)133-71(33-37-85(119)152)100(165)129-62(11)97(162)136-75(96(124)161)43-57(2)3/h14-19,23-26,29-32,51,56-63,69-84,93-95,149-151H,13,20-22,27-28,33-50,52-55,117-118H2,1-12H3,(H2,119,152)(H2,120,153)(H2,121,154)(H2,122,155)(H2,123,156)(H2,124,161)(H,125,128)(H,126,164)(H,127,178)(H,129,165)(H,130,170)(H,131,167)(H,132,172)(H,133,176)(H,134,180)(H,135,179)(H,136,162)(H,137,163)(H,138,166)(H,139,169)(H,140,168)(H,141,173)(H,142,177)(H,143,171)(H,144,174)(H,145,157)(H,146,158)(H,147,175)(H,159,160) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQOGPZNKNSCJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC=N2)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C116H176N32O33 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2546.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequence Design and Resin Selection
The human obestatin sequence (H-Phe-Asn-Ala-Pro-Phe-Asp-Val-Gly-Ile-Lys-Leu-Ser-Gly-Val-Gln-Tyr-Gln-Gln-His-Ser-Gln-Ala-Leu-NH2 ) necessitates precise assembly to preserve its carboxyl-terminal amidation and structural integrity. Modern SPPS protocols employ Fmoc (fluorenylmethyloxycarbonyl) chemistry due to its compatibility with amide bond formation and side-chain protection.
Resin Choice :
Activation and Coupling Strategies
Efficient coupling is critical for minimizing deletion sequences. Recent studies highlight the superiority of COMU , HATU , and HCTU activators over traditional agents like PyBOP or TFFH , particularly for challenging residues such as isoleucine and leucine.
Optimized Coupling Conditions :
| Activator | Coupling Time (min) | Crude Purity (%) |
|---|---|---|
| COMU | 2–5 | 90–95 |
| HATU | 2–5 | 88–93 |
| HCTU | 2–5 | 85–90 |
| PyBOP | 10–15 | 48–60 |
Data adapted from fast SPPS studies.
A typical coupling cycle involves:
Cleavage and Side-Chain Deprotection
Post-synthesis cleavage employs TFA (trifluoroacetic acid) -based cocktails to liberate the peptide from the resin while removing protective groups. A standard mixture includes:
-
TFA : water : triisopropylsilane : ethanedithiol (94:2.5:2.5:1 v/v)
Purification and Isolation
Reverse-Phase HPLC
Crude obestatin is purified using C18 columns with acetonitrile/water gradients containing 0.1% TFA. Optimal conditions yield >95% purity, as demonstrated by NovoPro Bioscience’s batch data.
HPLC Parameters :
| Column | Gradient | Flow Rate | Detection |
|---|---|---|---|
| C18 (300 Å) | 20–50% ACN in 45 min | 1 mL/min | 220 nm |
Challenges in Extraction from Biological Sources
While synthetic routes dominate, extraction from stomach tissues or serum remains technically demanding due to:
-
Low endogenous concentrations : Requiring acidification with 1% TFA and ultracentrifugation (10,000 × g, 20 min).
-
Column losses : C-18 SEP columns recover only 65–85% of obestatin, necessitating tracer-based efficiency checks.
Characterization and Quality Control
Mass Spectrometry
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms molecular weight (2546.87 Da for human obestatin). Discrepancies >0.1% indicate truncations or incomplete deprotection.
Chemical Reactions Analysis
Types of Reactions: Obestatin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the peptide’s structure and function .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications .
Major Products Formed: The major products formed from these reactions include modified peptides with altered biological activity. For example, oxidation can lead to the formation of disulfide bonds, which can stabilize the peptide’s structure .
Scientific Research Applications
Metabolic Regulation
Obestatin has been identified as a key regulator of metabolism. Research indicates that it plays a significant role in:
- Appetite Suppression : Obestatin acts as an anorectic hormone, which means it reduces food intake and slows gastric emptying. Studies have shown that administering obestatin to rodents leads to decreased appetite and weight gain suppression .
- Insulin Secretion : Obestatin enhances glucose-induced insulin secretion from pancreatic beta cells. It has been demonstrated that obestatin treatment increases insulin levels significantly in response to high glucose concentrations, suggesting its potential use in managing diabetes .
- Beta Cell Survival : The peptide promotes the survival of pancreatic beta cells and enhances their mass. This effect is crucial for maintaining insulin production and overall glucose homeostasis, particularly under stress conditions like inflammation .
Cardiovascular Health
Obestatin's influence extends to cardiovascular functions as well:
- Vasodilation : Research indicates that obestatin causes nitric oxide-dependent vasodilation in human circulation, which may help counteract vascular complications associated with obesity and diabetes .
- Endothelial Function : It has been suggested that obestatin improves endothelial function, which is vital for cardiovascular health. This effect may contribute to its cardioprotective actions during ischemia-reperfusion injury .
Role in Obesity and Insulin Resistance
The relationship between obestatin levels and obesity has been extensively studied:
- Inverse Correlation with Obesity : Plasma levels of obestatin are generally lower in obese individuals compared to lean subjects. This suggests that obestatin may play a role in long-term body weight regulation and could serve as a biomarker for metabolic syndrome .
- Protection Against Insulin Resistance : Studies have shown that obestatin can protect against diet-induced insulin resistance, highlighting its potential as a therapeutic target for obesity-related metabolic disorders .
Table 1: Summary of Key Findings on Obestatin Applications
Mechanism of Action
Obestatin exerts its effects by interacting with specific receptors and signaling pathways. It was initially proposed that GPR39 functioned as an obestatin receptor, but more recent findings suggest that this is unlikely . Obestatin appears to function as part of a complex gut-brain network, signaling the brain about satiety or hunger. It acts as an anorectic hormone, decreasing food intake and reducing body weight gain . The exact molecular targets and pathways involved in obestatin’s mechanism of action are still being investigated .
Comparison with Similar Compounds
Research Implications and Controversies
Data Tables
Table 1: Structural Comparison of Obestatin and Analogues
| Compound | Length (AA) | Modifications | Key Residues |
|---|---|---|---|
| Human Obestatin | 23 | C-terminal amidation | Phe¹⁵, Leu¹⁹ (α-helix) |
| Mouse Obestatin | 23 | Substitutions at 11, 15, 19 | Arg¹¹, Gln¹⁵, Val¹⁹ |
| (11–23)-Obestatin | 13 | Retains C-terminal amidation | Phe¹⁵, Leu¹⁹ |
Table 2: Functional Activity in ARPE-19 Cells
| Compound | ERK1/2 Activation | Akt Phosphorylation | Proliferation |
|---|---|---|---|
| Full-Length Obestatin | +++ | +++ | Yes |
| (11–23)-Obestatin | ++ | + | No |
| Non-Amidated Obestatin | - | - | No |
Biological Activity
Obestatin is a 23-amino acid peptide derived from the preproghrelin gene, initially discovered in 2005 as a hormone that suppresses appetite and regulates energy balance. This article explores the biological activity of obestatin, focusing on its metabolic and cardiovascular effects, mechanisms of action, and implications for therapeutic applications.
Obestatin Structure:
- Composed of 23 amino acids.
- C-terminally amidated, which is crucial for its biological activity.
Mechanisms of Action:
- Obestatin exerts its effects primarily through the GPR39 receptor, which is a G protein-coupled receptor. It has been shown to activate various signaling pathways, including ERK1/2 and c-Fos signaling, particularly in adipose tissue and pancreatic beta cells .
Metabolic Effects
- Appetite Regulation:
- Body Weight Management:
- Insulin Secretion:
- Correlation with Obesity:
Cardiovascular Effects
-
Cardiac Function:
- Obestatin appears to have cardioprotective effects. It reduces infarct size in ischemia-reperfusion injury models through NO/cGMP/PKG signaling pathways .
- Elevated levels of obestatin have been observed in patients with ischemic heart disease, indicating its potential role in cardiovascular health .
- Vascular Relaxation:
Clinical Observations
- A study involving patients with metabolic syndrome found significantly higher levels of obestatin in those with central obesity compared to non-obese individuals. This suggests that obestatin may play a role in the pathophysiology of metabolic disorders .
- Another clinical investigation indicated that lower plasma obestatin levels were associated with type 2 diabetes mellitus and obesity, reinforcing its potential as a biomarker for these conditions .
Data Summary
Q & A
Q. What computational tools can model obestatin’s structural dynamics and binding affinities?
- Methodological Answer : Use molecular dynamics simulations (e.g., GROMACS) to predict conformational changes in obestatin under physiological pH. Validate predictions via circular dichroism spectroscopy. For docking studies, employ AutoDock Vina with ghrelin receptor (GHSR-1a) crystal structures (PDB ID: 6KO5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
